molecular formula C26H44O2 B14445484 Hexacosa-10,12-diynoic acid CAS No. 73510-21-1

Hexacosa-10,12-diynoic acid

Cat. No.: B14445484
CAS No.: 73510-21-1
M. Wt: 388.6 g/mol
InChI Key: KIZOLVVQXZJIDU-UHFFFAOYSA-N
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Description

Hexacosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of two triple bonds at the 10th and 12th carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosa-10,12-diynoic acid can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the Cadiot-Chodkiewicz coupling reaction, which uses copper(I) iodide as a catalyst and amines as solvents . The reaction conditions typically include inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexacosa-10,12-diynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert the triple bonds into single bonds, yielding saturated fatty acids.

    Substitution: The triple bonds can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific catalysts, solvents, and temperature controls to achieve the desired transformations.

Major Products

The major products formed from these reactions include epoxides, saturated fatty acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Hexacosa-10,12-diynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexacosa-10,12-diynoic acid involves its interaction with various molecular targets and pathways. The presence of triple bonds allows it to participate in unique chemical reactions, influencing biological processes such as enzyme activity and signal transduction. Its effects are mediated through the formation of reactive intermediates and the modulation of lipid bilayers in cellular membranes .

Comparison with Similar Compounds

Hexacosa-10,12-diynoic acid can be compared with other diacetylenic fatty acids such as tricosa-10,12-diynoic acid and pentacosa-10,12-diynoic acid. These compounds share similar structural features but differ in chain length and specific chemical properties.

List of Similar Compounds

  • Tricosa-10,12-diynoic acid
  • Pentacosa-10,12-diynoic acid
  • Crepenynic acid
  • Stearolic acid

Properties

CAS No.

73510-21-1

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

hexacosa-10,12-diynoic acid

InChI

InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3,(H,27,28)

InChI Key

KIZOLVVQXZJIDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O

Origin of Product

United States

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